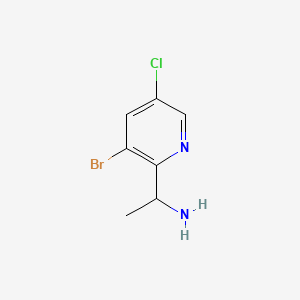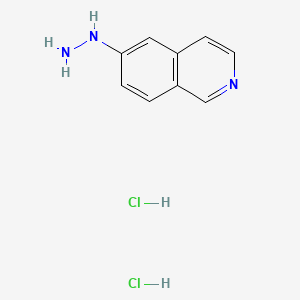
Isoquinolin-6-Yl-Hydrazine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolin-6-Yl-Hydrazine Dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is known for its presence in many natural alkaloids and its structural similarity to quinoline . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves several steps. One common method includes the reaction of isoquinoline derivatives with hydrazine under specific conditions. The process typically involves:
Starting Materials: Isoquinoline derivatives and hydrazine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under controlled temperature and pressure conditions
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Isoquinolin-6-Yl-Hydrazine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isoquinolin-6-Yl-Hydrazine Dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of Isoquinolin-6-Yl-Hydrazine Dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Isoquinolin-6-Yl-Hydrazine Dihydrochloride can be compared to other isoquinoline derivatives:
Isoquinoline: A parent compound with similar structural features but different chemical properties.
Quinoline: A structural isomer of isoquinoline with distinct reactivity and applications.
Other Derivatives: Various substituted isoquinolines and quinolines that differ in their functional groups and biological activities
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and medical researchers.
Eigenschaften
IUPAC Name |
isoquinolin-6-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-8-6-11-4-3-7(8)5-9;;/h1-6,12H,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZENQPFHHIUOOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1NN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3'-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572854.png)
![3h-Imidazo[4,5-c]pyridine-7-carbonitrile](/img/structure/B572857.png)
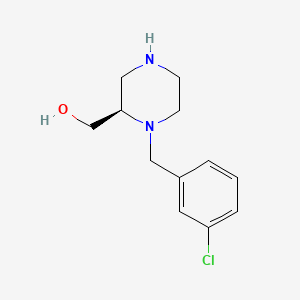
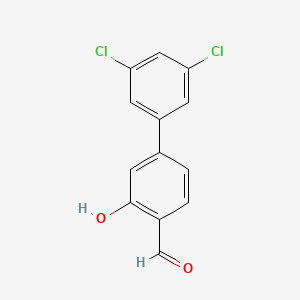
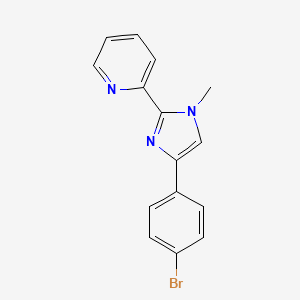

![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)
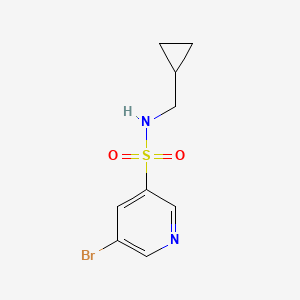
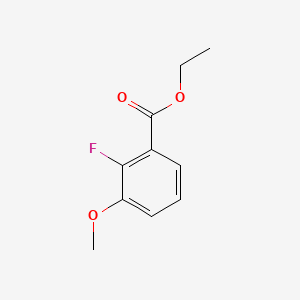
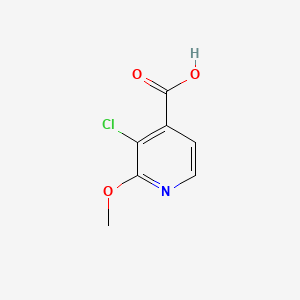
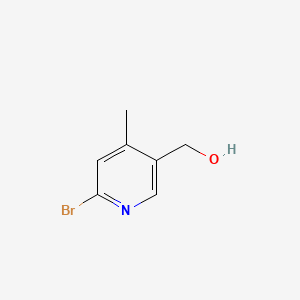
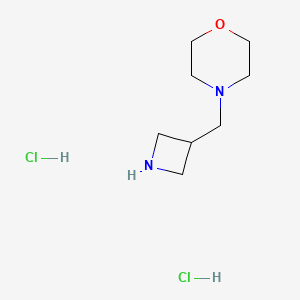
![4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572874.png)
